5-Vinyl vs. 5-Ethyl Pyridin-2-one: Differential Reactivity in Palladium-Catalyzed Cross-Coupling
The 5-ethenyl (vinyl) substituent in 5-ethenyl-1H-pyridin-2-one is a reactive partner in palladium-catalyzed Heck cross-couplings, whereas the saturated 5-ethyl analog (CAS 53428-03-8) is inert under these conditions. The target compound can react with aryl or heteroaryl bromides to form trans-stilbene-like products, enabling the construction of complex biaryl systems [1]. The 5-ethyl analog lacks the requisite π-bond and cannot participate, necessitating a different synthetic route. This reactivity is a key differentiator for medicinal chemists building diverse libraries.
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling with aryl bromides |
|---|---|
| Target Compound Data | Reactive (vinyl group acts as alkene component in Heck reaction) |
| Comparator Or Baseline | 5-Ethylpyridin-2(1H)-one (CAS 53428-03-8): Non-reactive (saturated alkyl chain) |
| Quantified Difference | Qualitative difference: reactive vs. non-reactive under Heck conditions |
| Conditions | Palladium catalyst, phosphine-free conditions, as described for vinyl heteroaromatics [1] |
Why This Matters
This reactivity difference dictates synthetic route selection; procurement of the vinyl analog is essential for convergent late-stage diversification via cross-coupling.
- [1] Heck cross-coupling of vinyl heteroaromatic compounds with aryl and heteroaryl halides using Pd(II) complex under phosphine-free conditions. ScienceDirect, 2013. View Source
